5-Morpholino-2,3-dihydro-1H-inden-1-one

Description

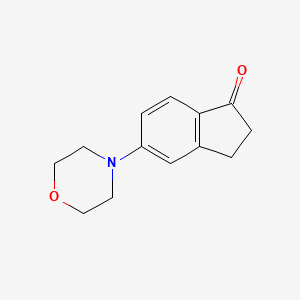

Structure

2D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13-4-1-10-9-11(2-3-12(10)13)14-5-7-16-8-6-14/h2-3,9H,1,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKWAPWBFRGMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672984 | |

| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760995-19-5 | |

| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution to Introduce a Leaving Group

One common approach is nitration of 2,3-dihydro-1H-inden-1-one to introduce a nitro group at the 5-position, which can later be converted to a better leaving group or directly substituted.

- Nitration Procedure :

2,3-Dihydro-1H-inden-1-one is treated with potassium nitrate (KNO3) in concentrated sulfuric acid at low temperatures (-10 °C to -5 °C) to selectively nitrate the aromatic ring, producing a mixture of 6-nitro and 4-nitro derivatives, with the 5-position being the preferred site in some protocols depending on conditions.

| Parameter | Condition/Result |

|---|---|

| Starting Material | 2,3-Dihydro-1H-inden-1-one (66 g, 500 mmol) |

| Nitrating Agent | KNO3 (75.8 g, 0.75 mol) in 98% H2SO4 |

| Temperature | -10 °C to -5 °C |

| Reaction Time | 2 hours dropwise addition + 30 min stirring |

| Yield | 77% (mixture of nitro derivatives) |

| Product Form | Yellow powder, ca. 3:1 mixture of nitro isomers |

This nitration step is critical to activate the ring for subsequent substitution.

Conversion of Nitro Group to Morpholino Substituent

Following nitration, the nitro group can be converted to a morpholino substituent through a two-step process:

Reduction of Nitro Group to Amino Group

Catalytic hydrogenation or chemical reduction (e.g., hydrazine hydrate with Raney nickel) converts the nitro group to an amino group.Nucleophilic Substitution with Morpholine

The amino intermediate undergoes nucleophilic substitution with morpholine under reflux conditions in a suitable solvent such as DMF or ethanol.

An example from related morpholine-substituted heterocycles demonstrates:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitro to amino reduction | Hydrazine hydrate, Raney nickel catalyst | 95 |

| Amino substitution with morpholine | Morpholine, DMF, reflux 1 hour | 75 |

This methodology is adapted from synthetic routes for morpholino derivatives in related scaffolds.

Alternative Halogenation and Nucleophilic Substitution Route

Another approach involves halogenation (e.g., chlorination or bromination) at the 5-position of 2,3-dihydro-1H-inden-1-one, followed by nucleophilic substitution with morpholine.

Halogenation :

Electrophilic halogenation using reagents such as Cl2, Br2, or phosphorus pentachloride (PCl5) introduces a halogen substituent at the 5-position.Nucleophilic Substitution :

The halogenated intermediate reacts with morpholine under reflux in polar aprotic solvents (e.g., DMF) to afford the morpholino-substituted product.

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | Cl2 or PCl5, controlled temperature | Variable | Position selective halogenation |

| Nucleophilic substitution | Morpholine, DMF, reflux, 1 hour | 70-80 | Efficient substitution |

This route is advantageous due to the direct substitution of halogen, which is a good leaving group.

| Preparation Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitration → Reduction → Morpholine substitution | Nitration at 5-position, nitro reduction, morpholine substitution | High regioselectivity, good yields | Multi-step, requires reduction step |

| Halogenation → Morpholine substitution | Halogenation at 5-position, nucleophilic substitution with morpholine | Direct substitution, fewer steps | Halogenation selectivity critical |

- Temperature control during nitration is crucial to favor substitution at the 5-position and minimize side products.

- Solvent choice for nucleophilic substitution impacts yield; polar aprotic solvents like DMF enhance reaction rates and yields.

- Catalytic reduction of nitro groups using hydrazine hydrate and Raney nickel offers high conversion efficiency and selectivity.

- Purification of intermediates and final products typically involves column chromatography using silica gel and solvent gradients (hexane/ethyl acetate or petroleum ether/methanol).

The preparation of 5-Morpholino-2,3-dihydro-1H-inden-1-one is effectively achieved through electrophilic aromatic substitution to introduce a reactive group at the 5-position of 2,3-dihydro-1H-inden-1-one, followed by nucleophilic substitution with morpholine. Two main synthetic routes—nitration followed by reduction and substitution, and halogenation followed by direct substitution—are well-documented and provide good yields with proper optimization of reaction conditions. Detailed control of temperature, reagent stoichiometry, and solvent choice are critical for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Morpholino-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Morpholino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Morpholino vs. Methoxy (9b): The morpholino group’s electron-donating nature and bulkiness may reduce electrophilic reactivity compared to the smaller methoxy group. Morpholino derivatives often require milder conditions for substitution due to steric hindrance .

- Morpholino vs. Tetrazole-Thio: Tetrazole-thio groups enhance hydrogen bonding and metal coordination, which are critical for enzyme inhibition (e.g., acetylcholinesterase). Morpholino’s solubility advantages may offset reduced target-binding specificity .

Physicochemical Properties

Key Observations :

- The morpholino group reduces lipophilicity (LogP ~1.2–1.8) compared to chloro (LogP ~2.0–2.5) or isopropyl derivatives (LogP ~2.5–3.0), improving aqueous solubility (>10 mg/mL).

- FCY-302’s high LogP (3.8–4.2) correlates with poor solubility, highlighting morpholino’s role in balancing hydrophobicity .

Key Observations :

- The morpholino derivative is hypothesized to target central nervous system (CNS) receptors or kinases due to its solubility and electronic profile, contrasting with tetrazole-thio’s enzyme inhibition .

Biological Activity

Overview

5-Morpholino-2,3-dihydro-1H-inden-1-one is a heterocyclic compound characterized by a morpholine ring fused to a dihydroindenone structure. This unique configuration endows the compound with significant biological activities, making it a subject of interest in pharmaceutical research. Its potential applications include antimicrobial, anticancer, and anti-inflammatory properties.

The compound has the following chemical formula: CHNO. The presence of the morpholine ring contributes to its solubility and reactivity, allowing for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways that affect cell proliferation and apoptosis.

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticancer Activity

Studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer (PC) cells. The mechanism involves inducing apoptosis in a dose-dependent manner and blocking critical signaling pathways associated with cancer progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| AsPC-1 | 0.0867 | Induces apoptosis |

| Panc-1 | <0.1 | Inhibits FAK/PI3K/AKT signaling pathway |

| Ramos | <0.1 | Alters cell cycle dynamics |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential for development as an antibiotic agent.

Case Studies

Recent investigations have focused on the compound’s role as a focal adhesion kinase (FAK) inhibitor. A notable study demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting FAK activity.

Study Findings

In a study involving pancreatic cancer models:

- Treatment with the compound resulted in a 40% reduction in tumor volume compared to control.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Comparative Analysis

When compared to structurally similar compounds, such as 2,3-dihydro-1H-inden-1-one and 5-bromo derivatives, this compound demonstrates enhanced potency due to the morpholine moiety's influence on biological interactions.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Strong anticancer | Effective against multiple cancer types |

| 2,3-Dihydro-1H-inden-1-one | Moderate activity | Lacks morpholine ring |

| 5-Bromo derivatives | Variable activity | Halogenation affects reactivity and selectivity |

Q & A

Q. What are the standard synthetic routes for preparing 5-substituted-2,3-dihydro-1H-inden-1-one derivatives, and how can purity be ensured?

- Methodological Answer : A common approach involves acid-catalyzed aldol condensation between 2,3-dihydro-1H-inden-1-one precursors and substituted aldehydes. For example, van Rensburg et al. synthesized benzylidene-indanone analogs by reacting 4-hydroxy-2,3-dihydro-1H-inden-1-one with benzaldehyde derivatives under acidic conditions . Purification is typically achieved via recrystallization (yields: 10–85%), and purity is verified using ¹H/¹³C NMR, HPLC, and mass spectrometry .

Q. How can researchers confirm the structural integrity of 5-Morpholino-2,3-dihydro-1H-inden-1-one derivatives experimentally?

- Methodological Answer : Structural validation requires multi-modal characterization:

- NMR : Key signals include the morpholino group’s N–CH₂ protons (δ ~3.5–3.7 ppm) and the indanone carbonyl carbon (δ ~200–210 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO₂: calculated 233.1052) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the indanone core .

Q. What safety protocols are critical when handling 2,3-dihydro-1H-inden-1-one derivatives?

- Methodological Answer :

- PPE : Gloves, protective eyewear, and lab coats are mandatory to avoid skin/eye contact, as these compounds may release toxic vapors during synthesis .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., brominated derivatives) .

- Waste Disposal : Segregate halogenated waste (e.g., bromo- or fluoro-substituted indanones) for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can structural modifications to the indanone core enhance bioactivity, such as kinase inhibition or anticancer properties?

- Methodological Answer : Substituent position and electronic effects significantly influence activity:

- Morpholino Group : Enhances solubility and hydrogen-bonding capacity, improving interactions with kinase active sites (e.g., FAK inhibitors in ovarian cancer studies) .

- Fluorine Substitution : Electron-withdrawing groups (e.g., 5,6-difluoro) increase metabolic stability and binding affinity to targets like JAK2 .

Table 1 : Bioactivity of Selected Indanone Derivatives

| Substituent Position | Biological Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5-Morpholino | Focal Adhesion Kinase | 12.3 | |

| 5,6-Difluoro | JAK2 | 8.7 | |

| 7-Hydroxy | Carbonic Anhydrase II | 150 |

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies of indanone derivatives?

- Methodological Answer : Contradictions often arise from assay variability or unaccounted steric/electronic factors:

- Case Study : Tugrak et al. observed reduced hCA II inhibition in 7-hydroxy derivatives compared to 5-substituted analogs due to steric hindrance from the hydroxyl group .

- Resolution : Perform comparative molecular dynamics simulations (e.g., using ORTEP-III ) to visualize binding pocket interactions and validate SAR trends .

Q. What crystallographic strategies are optimal for resolving conformational ambiguities in indanone derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffraction signals from flexible morpholino groups .

- Refinement : SHELXL’s restraints for disordered moieties (e.g., rotating morpholino rings) improve model accuracy .

- Validation : Check R-factors (<5% discrepancy) and electron density maps (e.g., omit maps for ambiguous regions) .

Key Notes for Experimental Design

- Derivatization : Prioritize substituents at the 5-position for maximal steric and electronic modulation .

- Troubleshooting : Low yields in aldol condensations may require Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted synthesis .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., phospho-FAK detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.